(+)-Phenazocine hydrobromide
Description
Historical Development of Benzomorphan (B1203429) Opioids for Analgesia Research
The development of benzomorphan opioids stems from the systematic deconstruction of the morphine molecule. nih.govresearchgate.net In the mid-20th century, medicinal chemists sought to create simpler synthetic analogues that would retain the potent analgesic properties of morphine while minimizing its undesirable side effects, such as addiction liability and respiratory depression. wikipedia.org This process of molecular simplification led to the creation of the benzomorphan scaffold, which lacks the 'C' ring of the more complex morphinan (B1239233) structure. wikipedia.org
Compounds like phenazocine and pentazocine (B1679294) emerged from this research as potent analgesics. wikipedia.org Phenazocine, in particular, was noted for its high analgesic potency, with early research indicating its racemic form was significantly more powerful than morphine. researchgate.netpatsnap.com This class of compounds proved to be a versatile template, demonstrating that modifications to the nitrogen substituent and the phenolic hydroxyl group could dramatically alter the pharmacological profile, yielding compounds with varying degrees of agonist and antagonist activity at different opioid receptors. rsc.org The study of benzomorphans was pivotal in advancing the understanding of structure-activity relationships (SARs) at opioid receptors and contributed to the initial characterization of a new, distinct receptor class—the sigma (σ) receptor. researchgate.netfrontiersin.org
Academic Significance of (+)-Phenazocine Hydrobromide as a Research Probe
The academic importance of this compound is a classic example of pharmacological stereoselectivity, where the three-dimensional arrangement of a molecule dictates its biological target. While the levorotatory enantiomer, (-)-phenazocine, is a potent opioid receptor agonist responsible for the compound's analgesic effects, the dextrorotatory enantiomer, (+)-phenazocine, displays a markedly different and scientifically valuable profile. researchgate.netresearchgate.net
This compound is recognized in research primarily for its high affinity and selectivity for the sigma-1 (σ1) receptor, where it functions as an antagonist. researchgate.netacs.org This property makes it an invaluable tool for distinguishing between the physiological effects mediated by classical opioid receptors (mu, delta, and kappa) and those mediated by sigma receptors. researchgate.net The initial misclassification of sigma receptors as a type of opioid receptor was clarified through studies with benzomorphan enantiomers like (+)-SKF-10,047 and (+)-pentazocine, which, similar to (+)-phenazocine, showed high affinity for sigma sites but negligible interaction with opioid receptors. nih.govunict.it
Research has demonstrated that (+)-phenazocine binds to the σ1 receptor with high affinity, exhibiting a Ki value of 3.8 ± 0.4 nM. researchgate.netacs.org In contrast, its opioid-active counterpart, (-)-phenazocine, has a significantly lower affinity for the σ1 receptor (Ki = 85 ± 2.0 nM), underscoring the stereospecificity of this interaction. researchgate.netacs.org This selective binding allows investigators to use (+)-phenazocine to probe the function of σ1 receptors, which are implicated in a wide range of cellular processes and pathological conditions, including neurotransmitter modulation, neuroprotection, and pain hypersensitivity, without the confounding effects of opioid receptor activation. rsc.orgmdpi.comugr.es
Research Data on this compound
The utility of this compound as a research probe is quantified by its binding affinity (Ki) at various receptors. The lower the Ki value, the higher the binding affinity.
Interactive Data Table: Receptor Binding Profile of Phenazocine Enantiomers
| Compound | Receptor | Ki (nM) | Primary Functional Activity |
| (+)-Phenazocine | σ1 (Sigma-1) | 3.8 ± 0.4 researchgate.netacs.org | Antagonist researchgate.netacs.org |
| μ (Mu-Opioid) | Low Affinity | - | |
| δ (Delta-Opioid) | Low Affinity | - | |
| κ (Kappa-Opioid) | Low Affinity | - | |
| (-)-Phenazocine | σ1 (Sigma-1) | 85 ± 2.0 researchgate.netacs.org | Antagonist researchgate.net |
| μ (Mu-Opioid) | High Affinity patsnap.com | Agonist | |
| κ (Kappa-Opioid) | Moderate Affinity patsnap.com | Partial Agonist patsnap.com |
Note: "Low Affinity" indicates that while precise Ki values are not consistently reported across comparative studies, the literature widely supports that dextrorotatory benzomorphans have significantly weaker interactions with classical opioid receptors compared to their high affinity for sigma receptors. researchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
63903-74-2 |
|---|---|
Molecular Formula |
C22H28BrNO |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(1S,9S,13S)-1,13-dimethyl-10-(2-phenylethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrobromide |
InChI |
InChI=1S/C22H27NO.BrH/c1-16-21-14-18-8-9-19(24)15-20(18)22(16,2)11-13-23(21)12-10-17-6-4-3-5-7-17;/h3-9,15-16,21,24H,10-14H2,1-2H3;1H/t16-,21+,22+;/m1./s1 |
InChI Key |
MNMGNPZLUMHSKK-UTUAMNFXSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O.Br |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O.Br |
Origin of Product |
United States |
Chemical Synthesis and Analog Design
Synthetic Methodologies for (+)-Phenazocine Hydrobromide
The synthesis of phenazocine has evolved from early, often lengthy, and low-yielding processes to more streamlined and efficient modern techniques.
Early Synthetic Approaches
Advanced Synthetic Techniques
More recent research has focused on developing shorter and more efficient synthetic routes to phenazocine and its analogs. A notable advanced technique is a three-step synthesis for racemic (±)-phenazocine starting from 3,4-lutidine. researchgate.net This method involves a key step of Lewis acid-promoted lithiation followed by an electrophilic substitution reaction of an N-alkyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine intermediate. researchgate.net The final step of this synthesis involves cyclization with 48% hydrobromic acid to yield the phenazocine core structure. researchgate.net This approach represents a significant improvement over many earlier, more complex syntheses for this class of compounds. researchgate.net
Design and Synthesis of Novel Phenazocine Analogs
The design of novel phenazocine analogs is driven by the goal of creating ligands with specific opioid receptor binding profiles to achieve desired therapeutic effects while minimizing unwanted side effects. ingentaconnect.com
Rational Design Strategies for Opioid Receptor Ligands
The rational design of opioid receptor ligands is a key strategy in modern medicinal chemistry to develop safer and more effective analgesics. ingentaconnect.comnih.gov Opioids exert their effects by interacting with at least three main receptor types: mu (μ), kappa (κ), and delta (δ). nih.gov The μ-opioid receptor (MOR) is the primary target for most clinical opioid analgesics but is also responsible for adverse effects like respiratory depression, constipation, and addiction. nih.govacs.org
Rational design strategies aim to create molecules with tailored affinities and efficacies at these different receptors. For example, developing peripherally acting μ-opioid receptor antagonists (PAMORAs) can treat opioid-induced constipation without affecting the central analgesic effects. nih.govacs.org Another approach is to design "biased" ligands that preferentially activate certain signaling pathways over others (e.g., G protein signaling over β-arrestin pathways), which may separate the analgesic effects from the side effects. acs.orgnih.gov For phenazocine analogs, this involves modifying the core structure, particularly the N-substituent, to modulate interactions with the different opioid receptors. cnr.itunife.it
Structure-Guided Analog Development
Structure-guided analog development relies on understanding the structure-activity relationships (SAR) of the phenazocine scaffold. This involves synthesizing a series of related compounds and evaluating how specific structural changes affect their biological activity. For benzomorphans, the stereochemistry and the nature of the N-substituent are crucial in determining their interaction with opioid and other receptors, such as the sigma (σ) receptor. cnr.itmdpi.comnih.gov
The N-phenethyl group in phenazocine is known to enhance μ-opioid receptor activity, contributing to its high analgesic potency compared to other benzomorphans like pentazocine (B1679294). wikipedia.org Studies on different enantiomers of phenazocine have shown that both (+)- and (-)-phenazocine exhibit mixed opioid/σ1 receptor profiles. nih.gov The dextrorotatory (+) enantiomers of N-normetazocine derivatives generally show high affinity for the σ1 receptor, while the levorotatory (-) enantiomers tend to bind to opioid receptors. nih.gov However, in the case of phenazocine, both enantiomers display a dual activity, suggesting that the N-phenylethyl substituent plays a key role. nih.gov This dual activity as an opioid agonist and σ1 antagonist may contribute to its analgesic profile. nih.gov The synthesis of various N-substituted derivatives of the parent scaffold, (-)-cis-N-normetazocine, has been a common strategy to explore these SARs and develop new ligands with unique pharmacological profiles. cnr.itunife.itmdpi.com
Precursors for Synthesis of Phenazocine and Related Compounds
The synthesis of complex molecules like phenazocine relies on the availability of specific starting materials and intermediates, often referred to as precursors. For the broader class of benzomorphan (B1203429) analgesics, several key precursors have been utilized.
One documented synthesis of (±)-phenazocine begins with the commercially available chemical 3,4-lutidine . researchgate.net Another critical precursor for the synthesis of many phenazocine analogs and other benzomorphan derivatives is (-)-cis-N-normetazocine . cnr.itmdpi.com This compound provides the core benzomorphan ring system, allowing for the subsequent addition of various N-substituents to create a library of analogs for pharmacological testing. cnr.itunife.it
The table below summarizes key precursors used in the synthesis of phenazocine and related benzomorphan compounds.
| Precursor Name | Used for Synthesis of | Reference |
| 3,4-Lutidine | (±)-Phenazocine | researchgate.net |
| (-)-cis-N-normetazocine | N-substituted benzomorphan analogs | cnr.itunife.itmdpi.com |
| N-Alkyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine | (±)-Phenazocine | researchgate.net |
Stereochemical Aspects in Pharmacological Research
Enantiomeric Potency Differences and Differential Activity
The two enantiomers of phenazocine exhibit marked differences in their analgesic potency. Research has distinguished the activity of the (R)- and (S)-enantiomers, demonstrating a clear stereochemical influence on the compound's primary therapeutic effect. (R)-phenazocine has been shown to be a significantly more potent analgesic than its (S)-counterpart. wikipedia.org
| Enantiomer | Relative Analgesic Potency (Compared to Morphine) |
|---|---|
| (R)-Phenazocine | ~20 times more potent wikipedia.org |
| (S)-Phenazocine | ~4 times more potent wikipedia.org |
Stereoselective Interactions with Opioid Receptors
The differential activity of phenazocine enantiomers is a direct result of their stereoselective interactions with various receptor systems in the body. The principle of stereospecificity is fundamental to opioid pharmacology, where receptors can distinguish between subtle differences in the spatial configuration of drug molecules. frontiersin.org Phenazocine's primary analgesic action is mediated through its interaction with opioid receptors, particularly the mu (μ) and kappa (κ) subtypes. patsnap.com
In addition to opioid receptors, the sigma-1 (σ1) receptor plays a significant role in the pharmacology of phenazocine enantiomers. Binding studies have revealed a pronounced stereoselectivity for the σ1 receptor. The (+)-phenazocine enantiomer displays a much higher affinity for the σ1 receptor than the (-)-phenazocine enantiomer. nih.gov Specifically, the binding affinity (Ki) of (+)-phenazocine for the σ1 receptor was determined to be 3.8 ± 0.4 nM, while the Ki for (-)-phenazocine was 85 ± 2.0 nM. nih.gov This indicates that the σ1 receptor preferentially binds the (+)-enantiomer.
| Enantiomer | Receptor Target | Binding Affinity (Ki) | Inferred Activity |
|---|---|---|---|
| (+)-Phenazocine | Sigma-1 (σ1) | 3.8 ± 0.4 nM nih.gov | Antagonist nih.gov |
| (-)-Phenazocine | Sigma-1 (σ1) | 85 ± 2.0 nM nih.gov | Antagonist nih.gov |
| Phenazocine (racemic) | Mu (μ) Opioid | - | Agonist patsnap.com |
| Phenazocine (racemic) | Kappa (κ) Opioid | - | Partial Agonist patsnap.com |
Molecular Pharmacology and Receptor Interactions
Opioid Receptor Binding Profiles of (+)-Phenazocine Hydrobromide
While both enantiomers of phenazocine are recognized for possessing opioid activity, the specific in vitro binding affinities and efficacy values for (+)-phenazocine at the classical opioid receptors are not extensively detailed in publicly available literature. However, its pharmacological identity as an opioid is established through in vivo studies and its structural relation to other potent benzomorphan (B1203429) opioids. The N-phenethyl substitution present in phenazocine is known to significantly enhance µ-opioid activity compared to other compounds in the same class, such as pentazocine (B1679294) wikipedia.org.
Phenazocine is generally characterized as a potent µ-opioid receptor (MOR) agonist wikipedia.org. This activity is considered a primary contributor to its analgesic effects. Studies on the separate enantiomers indicate that both possess significant analgesic potency, suggesting MOR interaction. Specifically, (R)-phenazocine, the levorotatory isomer, is reported to have approximately twenty times the analgesic potency of morphine, while (S)-phenazocine, the dextrorotatory or (+)-isomer, has about four times the potency of morphine wikipedia.org. This demonstrates that while the levorotatory isomer is more potent, (+)-phenazocine still functions as a strong analgesic, an effect largely mediated by MOR agonism. However, specific Kᵢ (binding affinity) and EC₅₀ (potency in functional assays) values from in vitro studies on (+)-phenazocine at the MOR are not consistently reported in available research.
Interactions of benzomorphan opioids with the delta-opioid receptor (DOR) are generally weaker compared to their interactions with MOR and KOR. For instance, (-)-pentazocine exhibits a significantly lower binding affinity for DOR, with a reported Kᵢ of 62 nM researchgate.net. It is presumed that (+)-phenazocine follows a similar pattern of selectivity, with its primary opioid-mediated effects not being driven by significant DOR interaction. Detailed binding and functional assay data for (+)-phenazocine at the DOR are lacking in the scientific literature.
The study of binding kinetics (the rates of association and dissociation of a ligand and its receptor) and thermodynamics (the energy changes that occur upon binding) provides a deeper understanding of drug-receptor interactions beyond simple affinity measurements. Kinetic parameters, such as the association rate constant (kₒₙ) and the dissociation rate constant (kₒff), determine the duration of a ligand's effect. Thermodynamic properties, including changes in enthalpy (ΔH) and entropy (ΔS), reveal the primary forces driving the binding event. Currently, specific experimental data detailing the binding kinetics and thermodynamic profile of this compound at any of the opioid receptors are not available in the published literature.
Sigma (σ) Receptor Ligand Research
Originally misclassified as a subtype of opioid receptor, the sigma (σ) receptor is now understood to be a unique, non-opioid protein with distinct pharmacology painphysicianjournal.com. The sigma-1 (σ₁) subtype, in particular, is a ligand-regulated molecular chaperone located at the endoplasmic reticulum. Benzomorphan compounds exhibit marked stereoselectivity in their binding to sigma receptors, with the dextrorotatory (+) isomers generally showing high affinity for this site sigmaaldrich.commdpi.com.
Research confirms that (+)-phenazocine is a high-affinity ligand for the sigma-1 receptor. Studies have demonstrated that the (+)-isomers of benzomorphans, including phenazocine, effectively bind to the sigma-1 site drugbank.com.
| Compound | Sigma-1 Receptor Kᵢ (nM) | Functional Activity |
|---|---|---|
| (+)-Phenazocine | 3.8 ± 0.4 | Antagonist |
| (-)-Phenazocine | 85 ± 2.0 | Antagonist |
Interactions with Sigma-2 Receptors
The interaction of (+)-Phenazocine with sigma-2 (σ₂) receptors is not as extensively characterized as its affinity for sigma-1 and opioid receptors. Sigma-2 receptors, whose molecular identity was recently identified as Transmembrane Protein 97 (TMEM97), represent a distinct pharmacological entity from the sigma-1 subtype. Research into the binding profiles of various benzomorphans suggests that sigma-2 receptors often exhibit a preference for the (-)-stereoisomers sigmaaldrich.com. Given that phenazocine in this context is the (+)-enantiomer, its affinity for the sigma-2 receptor may be inferred to be lower than for the sigma-1 receptor, though direct competitive binding studies for (+)-Phenazocine at the sigma-2 site are not extensively documented in the available literature.
Standard laboratory protocols for assessing sigma-2 binding affinity typically involve using a non-selective sigma ligand, such as [³H]1,3-di(2-tolyl)guanidine ([³H]DTG), in the presence of a compound that "masks" the sigma-1 sites by occupying them nih.govupenn.edu. A common masking agent for this purpose is the prototypical sigma-1 ligand (+)-pentazocine nih.govupenn.edu. This methodology allows for the specific measurement of binding to the sigma-2 receptor population. However, the application of this technique to definitively quantify the Kᵢ (inhibition constant) of (+)-Phenazocine for sigma-2 receptors has not been a primary focus of published research, leaving a gap in the complete receptor binding profile of this compound.
Allosteric Modulation of Sigma Receptors
Allosteric modulation refers to the process where a ligand binds to a site on a receptor (an allosteric site) that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity or efficacy for its primary ligand. In the context of sigma receptors, particularly the sigma-1 (σ₁) subtype, this phenomenon has been well-documented, most notably with the anticonvulsant drug phenytoin frontiersin.orgnih.gov.
Phenytoin is a positive allosteric modulator (PAM) of the sigma-1 receptor frontiersin.orgnih.gov. It acts by binding to an allosteric site, which induces a conformational change in the receptor that increases the binding affinity for orthosteric sigma-1 ligands like (+)-pentazocine frontiersin.orgnih.govnih.gov. This modulation is evidenced by phenytoin's ability to slow the dissociation rate of radiolabeled sigma ligands and shift the receptor from a low-affinity to a high-affinity state nih.gov.
There is currently no scientific evidence to suggest that this compound itself acts as an allosteric modulator at sigma receptors. Instead, based on its structural similarity to other benzomorphan ligands, it is presumed to act as a competitive, orthosteric ligand. Therefore, its interaction with the sigma receptor would be subject to modulation by a true allosteric modulator like phenytoin, rather than initiating such modulation itself.
Intracellular Signaling Pathways Mediated by this compound
As a potent opioid agonist, the primary signaling pathways activated by this compound are those coupled to the µ-opioid receptor, a class A G-protein coupled receptor (GPCR). Its activity at sigma receptors can further modulate these and other intracellular cascades.
G-Protein Coupled Receptor (GPCR) Signaling Cascades
The binding of (+)-Phenazocine to the µ-opioid receptor initiates a canonical GPCR signaling cascade. This process begins with a conformational change in the receptor, which promotes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the associated heterotrimeric G-protein nih.govyoutube.com. Specifically, µ-opioid receptors couple to inhibitory G-proteins of the Gαi/o family frontiersin.org.
Upon GTP binding, the G-protein heterotrimer dissociates into its constituent Gαi/o and Gβγ subunits, both of which are active signaling molecules nih.govyoutube.com.
The Gαi/o Subunit: The primary effector for the Gαi/o subunit is the enzyme adenylyl cyclase. Gαi/o inhibits adenylyl cyclase activity, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP) frontiersin.org. This reduction in cAMP subsequently decreases the activity of cAMP-dependent protein kinases, such as Protein Kinase A (PKA), altering the phosphorylation state and activity of numerous downstream target proteins frontiersin.org.
The Gβγ Subunit: The Gβγ dimer also acts as a crucial signaling component, most notably by directly interacting with and modulating the activity of various ion channels youtube.com.
Furthermore, there is evidence that sigma-1 receptors, another target of phenazocine, can physically and functionally associate with GPCRs to potentiate opioid-induced signaling, suggesting a potential for cross-talk and enhancement of the G-protein signaling cascade nih.gov.
Neurotransmitter Modulation Mechanisms (e.g., Substance P, GABA, Glutamate)
A primary consequence of the GPCR signaling initiated by (+)-Phenazocine is the potent modulation of neurotransmitter release, which is central to its analgesic effects. This occurs primarily through presynaptic inhibition.
| Neurotransmitter | Modulatory Effect of (+)-Phenazocine | Mechanism |
| Glutamate | Inhibition of Release | Activation of presynaptic µ-opioid receptors on glutamatergic nerve terminals inhibits voltage-gated Ca²⁺ channels, reducing the calcium influx necessary for vesicular release of glutamate youtube.comfrontiersin.orgresearchgate.net. |
| GABA | Inhibition of Release | Similar to glutamate, activation of presynaptic µ-opioid receptors on GABAergic interneurons reduces GABA release, leading to the disinhibition of downstream neurons, a key mechanism in pain modulation pathways like the periaqueductal gray (PAG) nih.govresearchgate.net. |
| Substance P | Inhibition of Release | In primary sensory neurons, activation of µ-opioid receptors inhibits the release of nociceptive neuropeptides, including Substance P, from central terminals in the spinal cord, thereby blocking pain transmission mdpi.commdpi.com. |
This presynaptic inhibition effectively dampens both excitatory (glutamate) and inhibitory (GABA) circuits and blocks the transmission of pain signals carried by neuropeptides like Substance P.
Ion Channel Modulation (e.g., Hyperpolarization of Neurons, Inwardly Rectifying K+ Channels, Voltage-Gated Calcium Channels)
The modulation of ion channel activity is a direct and rapid consequence of µ-opioid receptor activation by (+)-Phenazocine. This is mediated by the dissociated G-protein subunits.
Hyperpolarization and Potassium (K⁺) Channels: On the postsynaptic membrane, the Gβγ subunit binds to and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels frontiersin.orgyoutube.com. This activation opens the channels, allowing an efflux of potassium ions (K⁺) out of the neuron. The loss of positive charge results in membrane hyperpolarization, making the neuron less excitable and less likely to fire an action potential youtube.comnih.gov.
Inhibition of Neurotransmitter Release and Calcium (Ca²⁺) Channels: On the presynaptic terminal, the Gβγ subunit binds directly to voltage-gated calcium channels (VGCCs), particularly N-type and P/Q-type channels. This interaction stabilizes the channels in a closed state, inhibiting their opening in response to an action potential youtube.com. The resulting decrease in calcium influx is the primary mechanism that prevents the fusion of neurotransmitter-containing vesicles with the presynaptic membrane, thus inhibiting the release of glutamate, GABA, and Substance P youtube.com.
| Ion Channel Type | Location | Mediator | Effect of (+)-Phenazocine | Functional Consequence |
| Inwardly Rectifying K⁺ Channels (GIRKs) | Postsynaptic | Gβγ Subunit | Activation (Opening) | K⁺ Efflux, Hyperpolarization |
| Voltage-Gated Ca²⁺ Channels (N-type, P/Q-type) | Presynaptic | Gβγ Subunit | Inhibition (Closing) | Reduced Ca²⁺ Influx |
Receptor Desensitization and Trafficking Research
The cellular response to opioid agonists is a dynamic process involving not only receptor activation and downstream signaling but also a complex series of regulatory events that modulate the intensity and duration of the signal. Two key interconnected processes in this regulation are receptor desensitization and receptor trafficking. Desensitization refers to the reduction in receptor responsiveness following prolonged or repeated agonist exposure. Receptor trafficking, which includes internalization (endocytosis) and subsequent recycling to the cell surface or degradation, is a critical mechanism governing the number of available receptors and their signaling competence.
Research into the effects of various opioid ligands has revealed that these regulatory processes are often agonist-dependent. Different opioids, upon binding to the same receptor, can induce distinct conformational changes in the receptor structure. These distinct conformations can, in turn, lead to differential phosphorylation patterns by G protein-coupled receptor kinases (GRKs) and subsequent recruitment of β-arrestins. The interaction with β-arrestins is a pivotal step that not only uncouples the receptor from its G protein, leading to desensitization, but also targets the receptor for internalization into clathrin-coated pits.
The fate of the internalized receptor—whether it is rapidly recycled back to the plasma membrane or targeted for lysosomal degradation—is also influenced by the specific agonist. For instance, the prototypical opioid agonist morphine is known to be a poor inducer of mu-opioid receptor (MOR) internalization in many cellular systems. In contrast, other agonists, such as etorphine and the endogenous peptide DAMGO, promote robust receptor internalization. nih.govnih.govnih.gov This agonist-specific nature of receptor desensitization and trafficking has significant implications for the pharmacological profile of a drug, including the development of tolerance.
Structure Activity Relationship Sar and Computational Studies
Elucidation of Key Structural Motifs for Receptor Binding and Efficacy
(+)-Phenazocine belongs to the benzomorphan (B1203429) class of opioids, and its interaction with opioid receptors is dictated by several key structural motifs. Like other opioids, its primary mechanism of action involves engaging with opioid receptors in the central nervous system (CNS), which are classified into three main types: mu (μ), delta (δ), and kappa (κ). patsnap.com (+)-Phenazocine hydrobromide exhibits a high affinity for the μ-opioid receptors, which are primarily responsible for its analgesic properties. patsnap.com
The fundamental structure of phenazocine, a 2,6-methano-3-benzazocine, provides the rigid framework necessary for optimal receptor fit. The critical pharmacophoric elements include:
Aromatic Ring: The phenolic hydroxyl group on the aromatic ring is a crucial feature for potent opioid activity, engaging in hydrogen bonding interactions within the receptor binding pocket.
Basic Nitrogen: The tertiary amine nitrogen, which is protonated at physiological pH, forms a critical ionic interaction with an acidic amino acid residue (typically an aspartate) in the opioid receptor. frontiersin.org This interaction is a hallmark of opioid receptor binding.
Hydrophobic Core: The rigid benzomorphan scaffold creates a specific three-dimensional shape that allows for extensive hydrophobic interactions with non-polar regions of the receptor, contributing to high binding affinity.
Site-directed mutagenesis studies on the μ-opioid receptor have identified key amino acid residues that are crucial for ligand binding and selectivity. For instance, mutation of His297 in transmembrane domain 6 (TM6) can result in a loss of detectable binding for certain opioids, while mutations in other regions can either increase or decrease affinity for a range of agonists and antagonists. nih.gov These studies underscore the importance of specific interactions between the structural motifs of phenazocine and the amino acid residues within the receptor's binding pocket.
Impact of N-Phenethyl Substitution on Mu-Opioid Activity
A defining structural feature of phenazocine is the N-phenethyl substituent, which has a profound impact on its μ-opioid receptor activity. Structure-activity relationship studies have consistently shown that replacing the N-methyl group, common in many opioids like morphine, with an N-phenethyl group significantly enhances μ-opioid receptor binding affinity, selectivity, and agonist potency. nih.govplos.org
The following interactive table provides a comparative overview of the effect of N-substitution on the μ-opioid receptor affinity of morphinan (B1239233) and benzomorphan derivatives.
| Compound | N-Substituent | Relative μ-Opioid Receptor Affinity (Compared to N-Methyl Analog) |
| Morphine | -CH₃ | 1 |
| N-Phenethylnormorphine | -CH₂CH₂Ph | 10-20x higher |
| Oxymorphone | -CH₃ | 1 |
| N-Phenethylnoroxymorphone | -CH₂CH₂Ph | ~12x higher plos.org |
| Metazocine | -CH₃ | 1 |
| Phenazocine | -CH₂CH₂Ph | Significantly higher |
Note: The exact fold increase can vary depending on the specific assay conditions.
Ligand-Receptor Docking and Molecular Dynamics Simulations
Computational methods such as molecular docking and molecular dynamics (MD) simulations have become invaluable tools for investigating the interactions between opioid ligands and their receptors at an atomic level. mdpi.com While specific studies focusing exclusively on this compound are limited in the public domain, the principles and findings from studies on other opioids provide a strong framework for understanding its binding mechanism.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. plos.orgnrfhh.comnih.govherts.ac.uk For phenazocine, docking studies would involve placing the molecule into the binding pocket of a μ-opioid receptor homology model or a crystal structure. The scoring functions used in docking algorithms estimate the binding affinity by evaluating the steric and electrostatic complementarity between the ligand and the receptor. plos.org Such studies can help to visualize the key interactions, such as the ionic bond between the protonated nitrogen of phenazocine and the conserved aspartate residue in the receptor, as well as the hydrogen bonding of the phenolic hydroxyl group. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govkcl.ac.uk For opioids, QSAR models can be developed to predict the μ-opioid receptor binding affinity or analgesic potency of new or untested compounds based on their molecular descriptors.
While specific QSAR models for phenazocine and its close analogs are not widely reported, the general approach for developing such models for opioid ligands is well-established. nih.gov This typically involves:
Data Set Collection: A series of benzomorphan derivatives with experimentally determined μ-opioid receptor affinities would be compiled.
Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties) would be calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity. kcl.ac.ukacs.org
Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external test sets of compounds.
A validated QSAR model for the benzomorphan scaffold could be instrumental in guiding the synthesis of new phenazocine derivatives with potentially improved properties.
De Novo Ligand Design Based on Phenazocine Scaffold
The rigid and well-characterized structure of phenazocine makes it an excellent starting point, or "scaffold," for de novo ligand design. arxiv.org De novo design is a computational approach that aims to generate novel molecular structures with desired pharmacological properties, either by "growing" a molecule within the receptor's binding site or by modifying an existing scaffold. researchgate.netnih.gov
Scaffold Hopping: One strategy is "scaffold hopping," where the benzomorphan core of phenazocine is replaced with a different chemical scaffold while maintaining the key pharmacophoric features (the phenolic hydroxyl, the basic nitrogen, and the N-phenethyl group) in the correct spatial orientation. This can lead to the discovery of novel chemotypes with similar or improved activity profiles, potentially with better pharmacokinetic properties or fewer side effects.
Fragment-Based Growth: Another approach involves using the phenazocine scaffold as a foundation and computationally "growing" new functional groups or side chains from it. mdpi.com By exploring the unoccupied space within the receptor's binding pocket, this method can identify novel derivatives with enhanced affinity or selectivity. Deep learning and generative models are increasingly being used in de novo design to explore vast chemical spaces and propose novel, synthesizable molecules based on a starting scaffold. arxiv.orgnih.govmdpi.com
Preclinical in Vitro Research Methodologies
High-Throughput Screening (HTS) Assays for Ligand Discovery
High-throughput screening (HTS) represents a critical starting point in modern drug discovery, enabling the rapid assessment of vast libraries of chemical compounds for their potential biological activity. youtube.com In the context of discovering ligands like (+)-Phenazocine hydrobromide, HTS assays are designed to identify molecules that interact with specific targets, primarily the opioid receptors: mu (μ), delta (δ), and kappa (κ). patsnap.com
The process involves the use of automated robotic systems to test millions of compounds against a biological target in a miniaturized format, such as microtiter plates. youtube.com For opioid receptor ligands, these assays could be based on various principles, including competitive binding where a labeled ligand is displaced, or functional readouts that measure a cellular response upon receptor activation. The primary goal of HTS is not to fully characterize the compounds but to quickly identify "hits"—compounds that show activity at the target. youtube.com These hits then undergo more detailed investigation in secondary assays. While phenazocine was developed before the advent of modern HTS, these techniques are now fundamental in the search for new opioid ligands with potentially improved properties. wikipedia.orgrsc.org Advanced data analysis and machine learning algorithms are often employed to discern patterns from the massive datasets generated, helping to identify promising chemical starting points for new drug development. youtube.com
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor. giffordbioscience.comcreative-bioarray.com These assays are crucial for determining how strongly this compound binds to the mu, delta, and kappa opioid receptors. The technique uses a radioactively labeled ligand (a radioligand) that is known to bind to the receptor of interest.
There are three main types of radioligand binding assays:
Saturation Assays: These are performed by incubating cells or membrane preparations containing the target receptor with increasing concentrations of a radioligand. This allows for the determination of the total number of binding sites (Bmax) and the dissociation constant (Kd) of the radioligand, which is a measure of its affinity. creative-bioarray.comrevvity.com
Kinetic Assays: These experiments measure the rate of association (Kon) and dissociation (Koff) of a radioligand with its receptor over time. revvity.com
Competitive Binding Assays: These are the most common assays used to determine the affinity of an unlabeled compound like this compound. In these experiments, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. By measuring the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), one can calculate the inhibitory constant (Ki). The Ki value represents the affinity of the test compound for the receptor. giffordbioscience.comzenodo.org
These assays provide precise quantitative data on the binding profile of this compound, allowing for its classification based on its relative affinity for the different opioid receptor subtypes. patsnap.com
Table 1: Representative Opioid Receptor Binding Affinity Profile for this compound This table contains illustrative data based on typical findings for potent μ-opioid agonists.
| Receptor Subtype | Radioligand Used | Test Compound | Kᵢ (nM) |
| Mu (μ) | [³H]-DAMGO | (+)-Phenazocine | 0.5 |
| Delta (δ) | [³H]-DPDPE | (+)-Phenazocine | 50 |
| Kappa (κ) | [³H]-U69593 | (+)-Phenazocine | 25 |
Functional Cell-Based Assays (e.g., cAMP accumulation, β-arrestin recruitment, G-protein activation)
Following the determination of binding affinity, functional cell-based assays are employed to assess the cellular response elicited by this compound upon binding to the opioid receptors. Opioid receptors are G protein-coupled receptors (GPCRs). nih.gov Their activation by an agonist initiates intracellular signaling cascades, primarily through two major pathways: G-protein signaling and β-arrestin recruitment. nih.gov Functional assays are designed to measure the activity of these distinct pathways.
G-protein Activation Assays: The quintessential assay to measure G-protein coupling is the [³⁵S]GTPγS binding assay. In this assay, cell membranes containing the opioid receptor are incubated with the test compound and [³⁵S]GTPγS, a non-hydrolyzable analog of GTP. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit of the G protein. The incorporation of [³⁵S]GTPγS is then measured as an index of G-protein activation. nih.gov
cAMP Accumulation Assays: Mu opioid receptors couple to the inhibitory Gαi subunit, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). To measure this, cells expressing the receptor are first stimulated with a compound like forskolin (B1673556) to increase basal cAMP levels. The ability of an agonist like this compound to reduce these elevated cAMP levels is then quantified, typically using immunoassays such as HTRF (Homogeneous Time-Resolved Fluorescence). researchgate.netice-biosci.com
β-arrestin Recruitment Assays: Upon agonist-induced receptor phosphorylation, β-arrestin proteins are recruited to the receptor, a process which leads to receptor desensitization and internalization but can also initiate separate signaling cascades. nih.govnih.gov Assays to measure this recruitment often use resonance energy transfer techniques (BRET or FRET) or enzyme complementation technology (e.g., PathHunter), where β-arrestin and the receptor are tagged with components of a reporter system that generate a signal upon their interaction. nih.gov
These assays are critical for determining whether this compound acts as an agonist, antagonist, or partial agonist at each opioid receptor. Furthermore, by comparing its potency and efficacy in G-protein versus β-arrestin pathways, researchers can assess if it is a "biased agonist," a concept of significant interest in developing safer opioids. nih.govresearchgate.net
Table 2: Illustrative Functional Activity of this compound at the Mu-Opioid Receptor This table contains representative data to illustrate the characterization of a potent μ-opioid agonist.
| Assay Type | Parameter | Value |
| [³⁵S]GTPγS Binding | EC₅₀ | 10 nM |
| Eₘₐₓ (% of DAMGO) | 95% | |
| cAMP Inhibition | EC₅₀ | 15 nM |
| Eₘₐₓ (% Inhibition) | 100% | |
| β-arrestin 2 Recruitment | EC₅₀ | 80 nM |
| Eₘₐₓ (% of DAMGO) | 70% |
Electrophysiological Recordings in Isolated Tissues or Cells
Electrophysiological techniques provide a direct measure of a drug's effect on the electrical properties of individual cells or neuronal networks. For this compound, these methods are used to understand how it modulates neuronal function to produce analgesia. The binding of an opioid agonist to its receptor leads to the hyperpolarization of neurons, making them less likely to fire action potentials and propagate pain signals. patsnap.com
Using techniques like patch-clamp electrophysiology on isolated neurons (e.g., from the dorsal root ganglion or specific brain regions), researchers can study the direct effects of this compound on ion channels. Activation of μ-opioid receptors typically leads to:
Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels: This causes an efflux of potassium ions, leading to hyperpolarization of the cell membrane.
Inhibition of voltage-gated calcium channels (VGCCs): This reduces calcium influx at presynaptic terminals, which is a critical step for neurotransmitter release.
By recording these changes in ion currents and membrane potential in response to the application of this compound, scientists can directly observe its inhibitory effects on neuronal excitability and synaptic transmission, providing a cellular-level explanation for its analgesic properties.
In Vitro Metabolism Studies Using Hepatocytes and Microsomes
In vitro metabolism studies are essential for predicting how a drug will be processed in the body, primarily by the liver. researchgate.net These studies help to determine the metabolic stability of a compound and identify the enzymes responsible for its breakdown and the major metabolites formed. The two most common systems for these studies are liver microsomes and hepatocytes. dls.com
Liver Microsomes: These are vesicles formed from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I drug-metabolizing enzymes, especially the cytochrome P450 (CYP) family. nih.govepa.gov Incubating this compound with liver microsomes allows for the determination of its metabolic stability (measured as half-life or intrinsic clearance) and helps identify which specific CYP enzymes are involved in its metabolism through reaction phenotyping. nih.gov
Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II (e.g., UGTs) metabolizing enzymes, as well as transporters. researchgate.netdls.com Studies using primary human hepatocytes are considered the gold standard for in vitro metabolism as they provide a more complete and physiologically relevant picture. dls.com Incubating this compound with hepatocytes can reveal a more comprehensive metabolite profile and provide a better prediction of its hepatic clearance in humans. nih.gov
The depletion of the parent compound over time is measured using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net This data is used to calculate key pharmacokinetic parameters.
Table 3: Representative Metabolic Stability Data for this compound This table contains example data illustrating typical outputs from in vitro metabolism assays.
| In Vitro System | Parameter | Value |
| Human Liver Microsomes | Half-life (t₁/₂) | 45 minutes |
| Intrinsic Clearance (CLᵢₙₜ) | 30 µL/min/mg protein | |
| Human Hepatocytes | Half-life (t₁/₂) | 60 minutes |
| Intrinsic Clearance (CLᵢₙₜ) | 25 µL/min/10⁶ cells |
Preclinical in Vivo Research Methodologies Animal Models
Behavioral Pharmacology Models of Analgesia
To assess the antinociceptive (pain-relieving) properties of (+)-Phenazocine hydrobromide, a battery of behavioral tests is employed in animal models, most commonly mice and rats. nih.gov These models are designed to measure the animal's response to different types of noxious stimuli, thereby providing insights into the compound's efficacy against various pain modalities.
Thermal Nociception Models: These tests evaluate the response to heat-induced pain and are sensitive to centrally acting analgesics. nih.gov
Tail-Flick Test: In this procedure, a beam of high-intensity light is focused on the animal's tail. wikipedia.org The time it takes for the animal to withdraw its tail from the heat source is measured as the tail-flick latency. wikipedia.orgdovepress.com An increase in this latency period following administration of the test compound indicates an analgesic effect. dovepress.com This model primarily assesses spinal and bulbospinal pain pathways. dovepress.com
Hot-Plate Test: The animal is placed on a heated surface maintained at a constant temperature, and the latency to a pain response, such as licking a paw or jumping, is recorded. dovepress.com This test involves more complex, supraspinal processing compared to the tail-flick test and is also used to evaluate the efficacy of centrally acting analgesics. dovepress.com
Chemical Nociception Models: These models use chemical irritants to induce pain, which is particularly useful for studying visceral and inflammatory pain mechanisms.
Acetic Acid-Induced Writhing Test: This is a common method for screening peripherally and centrally acting analgesics. youtube.comyoutube.com An intraperitoneal injection of a dilute acetic acid solution induces a characteristic stretching and writhing behavior in mice. youtube.comresearchgate.net The analgesic activity of a compound is quantified by its ability to reduce the number of writhes compared to a control group. researchgate.net This test models visceral pain and involves the release of inflammatory mediators like prostaglandins. nih.govresearchgate.net
The table below summarizes key behavioral models used to assess analgesia.
| Model | Pain Type | Primary Pathway(s) | Measured Endpoint |
|---|---|---|---|
| Tail-Flick Test | Acute Thermal | Spinal/Bulbospinal | Latency to tail withdrawal wikipedia.orgdovepress.com |
| Hot-Plate Test | Acute Thermal | Supraspinal | Latency to paw lick/jump dovepress.com |
| Writhing Test | Visceral/Inflammatory | Peripheral/Central | Number of abdominal constrictions researchgate.net |
Models for Studying Opioid Receptor Function and Neurobiology
Phenazocine and related benzomorphans exert their effects by interacting with opioid receptors. wikipedia.orgfrontiersin.org In vivo models are crucial for determining which receptor subtypes (e.g., mu, kappa, delta) are responsible for the pharmacological effects of this compound and for exploring its broader neurobiological impact.
Pharmacological Antagonism Studies: A standard method to identify the receptor target of an opioid agonist is to pre-treat animals with a selective antagonist for a specific opioid receptor subtype. For instance, in studies with the related compound pentazocine (B1679294), the mu-opioid receptor antagonist β-funaltrexamine and the kappa-opioid receptor antagonist nor-binaltorphimine have been used to determine which receptor mediates its antinociceptive effects in tests like the writhing and hot-plate assays. nih.gov A similar approach would be used for this compound, where a reversal of its analgesic effect by a specific antagonist would implicate that receptor in its mechanism of action.
Genetically Modified Animal Models: The use of knockout (KO) mice, which lack the gene for a specific receptor, provides a more definitive tool for elucidating receptor involvement. nih.gov For example, studies using mu-opioid receptor (MOP-KO) mice have been instrumental in clarifying the role of this receptor in the analgesic effects of pentazocine. nih.gov If this compound failed to produce analgesia in MOP-KO mice, it would strongly indicate that its effects are mediated through the mu-opioid receptor. nih.gov
In Vivo Neurochemical and Imaging Studies: Advanced techniques can be used to study the neurobiological effects directly. Methods like in vivo microdialysis can measure changes in neurotransmitter levels (e.g., dopamine) in specific brain regions associated with pain and reward following drug administration. nih.gov Furthermore, novel microimaging approaches in freely moving animals can be used to observe neuronal activity in deep brain structures, like the ventral tegmental area, during pain processing and its modulation by an opioid compound. mdpi.com
Mechanistic Studies on Pain Signal Processing
The behavioral models described in section 7.1 also serve as tools to investigate the specific mechanisms by which this compound modulates pain signaling. The type of pain model in which the compound is effective provides clues about its mechanism.
Spinal vs. Supraspinal Action: Efficacy in the tail-flick test suggests a strong action on spinal cord pain transmission pathways. dovepress.com In contrast, efficacy in the hot-plate test points towards the involvement of higher brain centers (supraspinal modulation). dovepress.com Comparing the potency of the compound after systemic versus direct intrathecal (spinal) administration can further dissect the relative contributions of spinal and supraspinal mechanisms. Studies on pentazocine have utilized this approach to show that spinal mu-opioid receptors can negatively modulate the kappa-opioid receptor-mediated effects. nih.gov
Modulation of Inflammatory Pain: The acetic acid-induced writhing test is a model of inflammatory pain. nih.gov Acetic acid administration leads to the release of endogenous mediators like prostaglandins and bradykinin, which sensitize nociceptors. nih.gov A compound's ability to inhibit writhing suggests it may interfere with this inflammatory cascade or the subsequent processing of these signals in the central nervous system.
Nociceptor Activation: The initial, short-lasting response in the formalin test, another chemical nociception model, is caused by the direct activation of nociceptors (pain-sensing nerve fibers). nih.gov The later, prolonged response is driven by a combination of peripheral inflammation and central sensitization. nih.gov By analyzing the effect of this compound on both phases, researchers can determine if it acts primarily by blocking direct nociceptor stimulation, by reducing inflammation-induced sensitization, or both.
Pharmacokinetic Studies in Animal Models
Absorption: After administration (e.g., oral or subcutaneous), blood samples are collected at various time points to determine the rate and extent of absorption into the systemic circulation. nih.gov For the related compound pentazocine, studies in rats have shown rapid absorption from the gastrointestinal tract, with detectable blood concentrations within minutes of oral administration. researchgate.net
Distribution: To understand where the compound travels in the body, tissue distribution studies are performed, often using a radiolabeled version of the drug. After administration, animals are euthanized at different time points, and the concentration of the compound is measured in various organs and tissues, including the brain, liver, kidneys, and fat. merckvetmanual.com Whole-body autoradiography is a technique that can visualize the distribution of a radiolabeled compound throughout the entire animal body. researchgate.net For pentazocine, such studies have shown distribution throughout the body without significant accumulation in specific organs over time. researchgate.net
Metabolism studies identify the chemical changes a drug undergoes in the body, which is crucial as metabolites can be active or inactive. merckvetmanual.com These investigations typically involve administering the compound to animals and collecting urine and feces over a set period. researchgate.net Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to separate and identify the parent drug and its metabolites. nih.gov For pentazocine in rats, major metabolic pathways include oxidation (hydroxylation) and N-dealkylation, resulting in metabolites such as cis- and trans-hydroxypentazocine and norpentazocine. researchgate.net A similar approach would be used to characterize the metabolic profile of this compound.
Excretion studies quantify how a drug and its metabolites are eliminated from the body. merckvetmanual.com This is typically done by analyzing the amount of the compound and its metabolites recovered in urine and feces over 24 to 48 hours after administration. researchgate.netnih.gov This information helps determine the primary routes of elimination and the drug's elimination half-life. The following table, based on published data for orally administered pentazocine in rats, illustrates how excretion data are typically presented. researchgate.net
| Excretion Route | Percentage of Administered Dose (24 hours) | Primary Components |
| Urine | ~40.0% | Parent drug, hydroxylated metabolites, nor-metabolites researchgate.net |
| Feces | ~14.3% | Parent drug and metabolites (often via biliary excretion) researchgate.net |
| Total Recovery | ~54.3% | |
| Note: This data is for the related compound pentazocine and serves as a methodological example for how excretion patterns for this compound would be investigated and presented. |
Advanced Neurobiological Techniques in Preclinical In Vivo Research of this compound
The investigation of psychoactive compounds has been significantly advanced by the development of sophisticated neurobiological techniques. These methods allow for the precise dissection of neural circuits and the real-time observation of neurochemical processes in living organisms. For a compound like this compound, a benzomorphan (B1203429) derivative with notable affinity for the kappa opioid receptor (KOR), these advanced techniques offer unparalleled opportunities to understand its mechanism of action and its effects on the brain. While direct application of these techniques to this compound is not extensively documented in publicly available research, the established use of these methods in studying the KOR system provides a clear framework for how such investigations would be conducted.
Optogenetics and Chemogenetics in Opioid Research
Optogenetics and chemogenetics are powerful tools for manipulating the activity of specific neuronal populations with high temporal and spatial precision. These techniques are particularly valuable in opioid research for elucidating the roles of different neural circuits in mediating the effects of opioid receptor ligands.
Optogenetics involves the use of genetically encoded light-sensitive proteins, such as channelrhodopsins (for activation) and halorhodopsins (for inhibition), to control neuronal firing with light. In the context of the KOR system, optogenetics has been employed to investigate the effects of endogenous opioid peptides, like dynorphins, which are the natural ligands for KORs.
Methodology: To study the circuitry affected by a KOR agonist like (+)-Phenazocine, researchers could utilize transgenic animal models where specific neuronal populations that express KORs also express an optogenetic protein. For instance, in studies of the dorsal raphe nucleus (DRN) and its projections to the ventral tegmental area (VTA), a key circuit in reward and aversion, Channelrhodopsin2 can be expressed in dynorphinergic neurons of the DRN. nih.govnih.gov An optical fiber implanted in the VTA can then be used to deliver light and specifically activate these dynorphin-releasing terminals, mimicking the localized activation of KORs that would occur with systemic administration of a KOR agonist.
Research Findings: Optogenetic stimulation of dynorphinergic neurons in the DRN has been shown to activate KORs in the VTA, leading to an inhibition of dopamine neuron activity. nih.govnih.gov This finding is crucial for understanding the aversive and dysphoric effects associated with KOR activation, as dopamine pathways are central to reward and motivation. Such studies have demonstrated a direct causal link between the activation of specific KOR-containing circuits and behavioral outcomes, such as stress-induced potentiation of cocaine reward. nih.govnih.gov By applying this compound in conjunction with optogenetic manipulation, researchers could dissect its precise influence on these circuits, for example, by observing how the compound modulates the effects of light-induced KOR activation.
Chemogenetics , on the other hand, utilizes Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). These are modified G-protein coupled receptors that are unresponsive to endogenous ligands but can be activated by specific, otherwise inert, small molecules. This allows for non-invasive and longer-lasting control of neuronal activity compared to optogenetics.
Methodology: To investigate the role of KOR-expressing neurons, researchers can use Cre-recombinase expressing mice under the control of the KOR promoter (KOR-Cre mice). A viral vector carrying a Cre-dependent DREADD (e.g., hM3Dq for activation or hM4Di for inhibition) can be injected into a specific brain region, such as the central nucleus of the amygdala (CeA), which is implicated in pain and aversion. nih.govresearchgate.net Subsequent administration of a designer drug, like deschloroclozapine (DCZ), will then selectively activate or inhibit the KOR-expressing neurons in the CeA. nih.govresearchgate.net A novel inhibitory DREADD based on the KOR itself, termed KORD, is activated by the inert ligand salvinorin B and can be used for multiplexed chemogenetic interrogation of behavior. nih.govresearchgate.netjneurosci.org
Research Findings: Chemogenetic manipulation of KOR-expressing neurons in the amygdala has been shown to modulate pain-related behaviors. nih.govresearchgate.net For instance, chemogenetic inhibition of these neurons can induce pain-like behaviors in naive animals, while their activation can alleviate neuropathic pain. nih.govresearchgate.net These findings suggest that KOR-expressing neurons in the amygdala play a crucial role in the modulation of pain perception. Studying this compound in this context could reveal whether its analgesic properties are mediated through these specific neuronal populations.
| Technique | Tool | Target Neurons/Circuit | Manipulation | Observed Outcome |
|---|---|---|---|---|
| Optogenetics | Channelrhodopsin2 | Dorsal Raphe Nucleus (DRN) dynorphinergic neurons projecting to the Ventral Tegmental Area (VTA) | Activation of dynorphin release | Inhibition of VTA dopamine neurons, potentiation of cocaine reward |
| Chemogenetics | hM3Dq/hM4Di DREADDs | KOR-expressing neurons in the Central Nucleus of the Amygdala (CeA) | Activation or inhibition of neuronal activity | Modulation of pain-related behaviors |
| Chemogenetics | KORD (KOR-based DREADD) | Various neuronal populations | Inhibition of neuronal activity | Bidirectional and multiplexed control of behavior |
In Vivo Imaging Techniques for Receptor Occupancy
In vivo imaging techniques, particularly Positron Emission Tomography (PET), are invaluable for non-invasively visualizing and quantifying receptor occupancy in the living brain. These techniques allow researchers to determine the extent to which a drug binds to its target receptor at therapeutic doses, providing a crucial link between pharmacokinetics and pharmacodynamics.
Methodology: PET imaging for receptor occupancy studies involves the administration of a radiolabeled ligand (a "tracer") that binds to the target receptor. The displacement of this tracer by an unlabeled drug, such as this compound, is then measured to calculate the percentage of receptors occupied by the drug. For the KOR, several PET radiotracers have been developed, including both agonists and antagonists. consensus.appnih.gov
A typical receptor occupancy study would involve a baseline PET scan with the radiotracer alone to determine the initial receptor availability. Subsequently, the animal would be administered with this compound, followed by another PET scan with the same radiotracer. The reduction in the tracer's binding potential in the second scan is then used to quantify the receptor occupancy of this compound.
Research Findings: PET imaging studies have been instrumental in characterizing the in vivo binding of various KOR ligands. For example, studies using the antagonist radiotracer [11C]LY2795050 have successfully measured the receptor occupancy of KOR antagonists in both non-human primates and humans, helping to guide dose selection in clinical trials. nih.gov Similarly, agonist radiotracers like [11C]-EKAP have been developed to provide insights into the in vivo binding of KOR agonists. nih.govsnmjournals.org
These studies have revealed important information about the relationship between plasma concentrations of a drug and its target engagement in the brain. For instance, PET studies have demonstrated a dose-dependent increase in receptor occupancy with increasing doses of a KOR antagonist. Research has also shown lower KOR availability in individuals with alcohol dependence, highlighting the role of the KOR system in addiction. nih.gov Investigating this compound with PET would allow for the determination of its in vivo KOR occupancy, which could be correlated with its behavioral and physiological effects. This would provide critical information for understanding its therapeutic potential and side-effect profile.
| Radiotracer | Type | Key Findings from In Vivo Studies |
|---|---|---|
| [11C]LY2795050 | Antagonist | Successfully used to measure KOR occupancy of antagonists in humans and non-human primates; revealed lower KOR availability in alcohol dependence. |
| [11C]-EKAP | Agonist | Demonstrated high specific binding and favorable kinetics for imaging KORs in non-human primates; used to determine receptor occupancy of KOR antagonists. |
| [11C]-GR103545 | Agonist | One of the first agonist radiotracers for KOR imaging in humans, though with slower kinetics. |
Advanced Analytical and Spectroscopic Techniques in Research
Chromatographic Methods for Research Sample Analysis
Chromatography is a fundamental technique for the separation, identification, and quantification of (+)-Phenazocine hydrobromide and its metabolites from various samples.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of benzomorphan-class compounds like phenazocine in pharmaceutical and biological samples. ugm.ac.idtandfonline.com Research studies have developed and validated various HPLC methods, particularly for the related compound pentazocine (B1679294), which are applicable to phenazocine analysis. These methods are valued for their accuracy, sensitivity, and specificity. tandfonline.com
A common approach involves reverse-phase HPLC (RP-HPLC) utilizing a C18 column. ugm.ac.idinnovareacademics.inresearchgate.net The mobile phase composition is critical for achieving good separation and peak shape. ugm.ac.idijpca.org A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., potassium phosphate) and an organic solvent like methanol or acetonitrile. innovareacademics.inresearchgate.netijpca.org For instance, one validated method for pentazocine used a mobile phase of 0.1M K2HPO4 buffer (pH 4.0) and methanol in a 60:40 v/v ratio. innovareacademics.inresearchgate.net Another study optimized the mobile phase to 45% acetonitrile and 55% water with 0.1% phosphoric acid. ugm.ac.id Detection is commonly achieved using a photodiode array (PDA) or UV detector set at a wavelength where the analyte exhibits strong absorbance, such as 230 nm or 248 nm. innovareacademics.inresearchgate.netijpca.org
These methods demonstrate excellent linearity over a range of concentrations, with correlation coefficients (R²) often exceeding 0.999. innovareacademics.inresearchgate.net The sensitivity of these methods is high, with low limits of detection (LOD) and quantification (LOQ) in the micrograms per milliliter (μg/mL) to micrograms per liter (µg/L) range, making them suitable for quantifying trace amounts of the compound. ugm.ac.idinnovareacademics.inresearchgate.net
Table 1: Example HPLC Method Parameters for Benzomorphan (B1203429) Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Dionex C18 | ZORBAX SB-C18 |
| Mobile Phase | 0.1M K₂HPO₄ buffer (pH 4.0) and Methanol (60:40, v/v) | 45% Acetonitrile, 55% Water, 0.1% Phosphoric Acid |
| Flow Rate | Not Specified | 1.0 mL/min |
| Detector | Photodiode Array (PDA) at 248 nm | UV at 254 nm |
| Linearity (R²) | 0.9999 (for Pentazocine) | 0.998 (for Pentazocine) |
| LOD | 0.097 µg/mL (for Pentazocine) | 1.58 µg/L (for Pentazocine) |
| LOQ | 0.322 µg/mL (for Pentazocine) | 4.79 µg/L (for Pentazocine) |
| Reference | innovareacademics.inresearchgate.net | ugm.ac.id |
This table presents data from studies on pentazocine, a structurally related benzomorphan, to illustrate typical HPLC parameters.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying drugs of abuse and their metabolites in biological samples. mdpi.comresearchgate.net For compounds like this compound, GC-MS is particularly useful for metabolite profiling in matrices such as urine, blood, and hair. mdpi.com
Sample preparation is a critical step and often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the complex biological matrix. researchgate.net Due to the polar functional groups present in phenazocine and its metabolites, derivatization is frequently necessary to increase their volatility and thermal stability for GC analysis. mdpi.comresearchgate.net Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net
The GC component separates the derivatized analytes on a capillary column, typically with a non-polar stationary phase like DB-5MS or HP-5MS. mdpi.commdpi.com The mass spectrometer then detects the separated compounds. It can be operated in full-scan mode to identify unknown metabolites or in selected ion monitoring (SIM) mode for targeted quantification of known metabolites, which offers enhanced sensitivity. mdpi.com The combination of chromatographic retention time and the unique mass spectrum of a compound provides a high degree of confidence in its identification. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Acid-Base Properties
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. hyphadiscovery.comtaylorandfrancis.comresearchgate.net It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule. slideshare.net
A standard set of NMR experiments for structure confirmation includes:
¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.
¹³C NMR: Shows the number and types of carbon atoms in the molecule.
2D NMR experiments:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. hyphadiscovery.com
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and hydrogen atoms. hyphadiscovery.com
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are separated by two or three bonds, which is crucial for piecing together the molecular structure. hyphadiscovery.com
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space interactions between protons that are close to each other, which helps in determining the stereochemistry of the molecule. hyphadiscovery.com
These techniques combined allow for the complete assignment of all proton and carbon signals, confirming the identity and stereochemistry of (+)-Phenazocine. hyphadiscovery.com Furthermore, NMR can be used to study the acid-base properties by monitoring changes in the chemical shifts of specific nuclei (e.g., protons or carbons near the tertiary amine) as a function of pH. This allows for the determination of the pKa value of the ionizable group.
Mass Spectrometry (MS) for Compound Characterization and Metabolite Identification
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and structure of this compound and its metabolites. taylorandfrancis.com High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), can provide an accurate mass measurement, which allows for the determination of the elemental formula of the parent compound and its metabolites. taylorandfrancis.com
Tandem mass spectrometry (MS/MS) is used for structural characterization. In this technique, the protonated molecule of phenazocine is selected and subjected to collision-induced dissociation (CID), which breaks it into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a "fingerprint" for the molecule, enabling its confident identification. hyphadiscovery.com This technique is essential for distinguishing phenazocine from other structurally similar compounds and for identifying the structures of its metabolites formed through biotransformation pathways like hydroxylation or N-dealkylation. hyphadiscovery.comtaylorandfrancis.com
X-Ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) of Receptor-Ligand Complexes
X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of molecules, including protein-ligand complexes. nih.govspringernature.com To understand how this compound exerts its effects, X-ray crystallography can be used to visualize its binding mode within the ligand-binding pocket of its target opioid receptors. nih.govnih.gov
This process involves preparing high-purity crystals of the receptor protein in complex with (+)-Phenazocine. springernature.com These crystals are then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map of the complex. nih.govspringernature.com This map reveals the precise orientation and conformation of the ligand within the receptor's active site, identifying the specific amino acid residues involved in binding. nih.gov Such structural information is invaluable for structure-based drug design and for understanding the molecular basis of the compound's activity. nih.govnih.gov
Cryo-electron microscopy (Cryo-EM) is an emerging technique that is also used for determining the high-resolution structure of biological macromolecules and their complexes. It is particularly advantageous for large, flexible, or membrane-bound proteins like opioid receptors that can be challenging to crystallize.
Chemiluminescence (CL) and Spectroscopic Assays for Detection and Quantification in Research Matrices
Chemiluminescence (CL) assays offer a highly sensitive method for the detection and quantification of various analytes, including opioids. nih.govwiley.comnih.gov These methods are based on the emission of light from a chemical reaction.
A chemiluminescence immunoassay for (+)-Phenazocine would typically involve a competitive format. In this setup, a known amount of a phenazocine-enzyme conjugate competes with the phenazocine in the sample for binding to a limited number of specific anti-phenazocine antibodies. The amount of light produced upon the addition of a chemiluminescent substrate is inversely proportional to the concentration of phenazocine in the sample. nih.gov These assays can achieve very low detection limits, often in the picogram per milliliter (pg/mL) range, making them suitable for detecting trace amounts of the compound in research samples. nih.govbiorxiv.org
Different chemiluminescent systems can be employed, such as those based on luminol, tris(2,2'-bipyridine)ruthenium(II), or permanganate. wiley.comnih.gov The choice of reagent can provide some selectivity, as different opioid structures can yield varying responses, aiding in the characterization of samples. nih.gov
Lack of Documented Use of this compound as an Analytical Internal Standard
Despite a comprehensive search of scientific literature, there is a notable absence of documented applications of this compound as an analytical internal standard in research.
Internal standards are crucial in analytical chemistry for improving the precision and accuracy of quantitative analysis. They are compounds added in a constant amount to samples, calibration standards, and blanks. The ratio of the analyte signal to the internal standard signal is then used for quantification, which corrects for variations in sample preparation and instrument response.
Ideally, an internal standard is a compound that is chemically similar to the analyte but distinguishable by the analytical method, such as a stable isotope-labeled analog. While the analysis of opioids and other related compounds frequently employs internal standards, the available research does not indicate that this compound is utilized for this purpose.
Analytical methods for opioids often specify the use of deuterated or other isotopically labeled versions of the analytes themselves as internal standards to achieve the highest accuracy. This is because these labeled compounds have nearly identical chemical and physical properties to the target analyte, ensuring they behave similarly during extraction, derivatization, and chromatographic separation.
Given the lack of specific research findings on the use of this compound as an internal standard, no data tables or detailed research findings on this specific application can be provided. The scientific community has not published studies detailing its use in this context, and therefore, its performance characteristics, such as linearity, recovery, and matrix effects, when used as an internal standard, are not documented.
Q & A
Q. What are the key structural features and synthesis pathways of (+)-Phenazocine hydrobromide?
this compound (C₂₂H₂₈NO·HBr) is a 6,7-benzomorphan derivative with a phenethyl substituent on the nitrogen atom and hydroxyl groups at the 2' and 8 positions. Its synthesis typically involves alkylation of the benzomorphan core with phenethyl bromide, followed by hydrobromide salt formation . Crystallographic studies confirm its triclinic symmetry (space group P1) with hydrogen bonding between Br⁻, water molecules, and hydroxyl groups influencing crystal packing .
Q. What pharmacological properties and toxicity profiles are reported for this compound?
The compound exhibits potent opioid agonist activity, with analgesic effects 10 times stronger than morphine in animal models. LD₅₀ values in mice are 11 mg/kg (intravenous) and 90 mg/kg (oral in rats), reflecting its narrow therapeutic index. These data emphasize the need for precise dosing in preclinical studies .
Q. How can researchers quantify this compound purity and stability using pharmacopeial methods?
High-performance liquid chromatography (HPLC) with UV detection is standard. For example, a validated method may use a C18 column (250 × 4.6 mm, 5 µm), mobile phase of acetonitrile-phosphate buffer (pH 3.0), and flow rate of 1.0 mL/min. Peak area comparisons against certified reference materials ensure quantification within 99.0–101.0% purity .
Q. What experimental designs are recommended for assessing opioid receptor binding affinity?
Radioligand displacement assays using [³H]-naloxone or [³H]-DAMGO in transfected cell lines (e.g., CHO-K1 expressing µ-opioid receptors) are standard. Data should include IC₅₀ values, Hill coefficients, and statistical significance thresholds (e.g., p < 0.05) to ensure reproducibility .
Advanced Research Questions
Q. How do conformational changes in this compound influence its opioid receptor interactions?
X-ray crystallography reveals that the phenethyl substituent adopts a gauche conformation, optimizing hydrophobic interactions with receptor pockets. Energy calculations (e.g., molecular dynamics simulations) can correlate torsion angles (e.g., C9–C10–N–C11) with binding affinity . Comparative studies with inactive enantiomers are critical to validate structure-activity relationships .
Q. What strategies resolve contradictions in reported pharmacological data (e.g., variable potency across species)?
Cross-species variability in metabolic enzymes (e.g., CYP450 isoforms) may explain potency discrepancies. Methodological solutions include:
Q. How can researchers address formulation challenges related to hygroscopicity and solubility?
The compound’s hydrobromide salt form improves aqueous solubility but increases hygroscopicity. Strategies include:
Q. What advanced techniques validate the enantiomeric purity of this compound?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polarimetric detection can resolve enantiomers. Nuclear Overhauser Effect (NOE) NMR spectroscopy further confirms stereochemical integrity .
Q. How should researchers design in vivo studies to evaluate neurotoxicity or tolerance development?
A randomized, blinded study in rodents could include:
Q. What computational methods predict metabolic pathways and potential drug-drug interactions?
In silico tools like Schrödinger’s ADMET Predictor or CypReact can identify probable Phase I metabolites (e.g., N-demethylation, hydroxylation). Validation via in vitro hepatocyte incubation and UPLC-QTOF-MS is essential to confirm predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
